molecular formula C21H15BrO3 B14150343 2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate CAS No. 4347-68-6

2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate

Cat. No.: B14150343
CAS No.: 4347-68-6
M. Wt: 395.2 g/mol
InChI Key: MVLOXGIPXFNCEQ-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate is an organic compound with the molecular formula C26H16Br2O4 It is a derivative of biphenyl and benzoate, containing both bromine and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-(biphenyl-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate
  • 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate
  • 4’-[(2-Bromobenzoyl)oxy][1,1’-biphenyl]-4-yl 2-bromobenzoate

Uniqueness

2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and carbonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

CAS No.

4347-68-6

Molecular Formula

C21H15BrO3

Molecular Weight

395.2 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-bromobenzoate

InChI

InChI=1S/C21H15BrO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

MVLOXGIPXFNCEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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